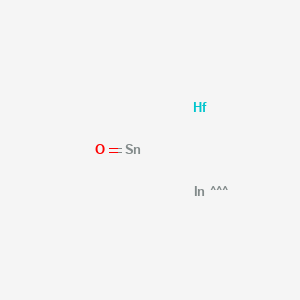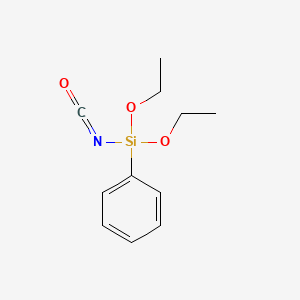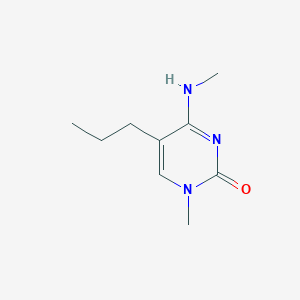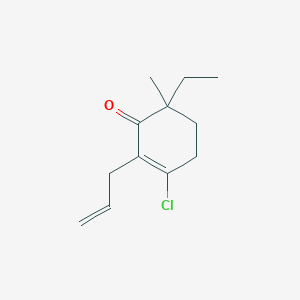![molecular formula C18H16N2O5 B12546835 2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 848589-70-8](/img/structure/B12546835.png)
2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Nitration of 3-methylphenol: The starting material, 3-methylphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-methyl-2-nitrophenol.
Etherification: The 3-methyl-2-nitrophenol is then reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to form 3-(3-methyl-2-nitrophenoxy)propylamine.
Cyclization: The final step involves the cyclization of 3-(3-methyl-2-nitrophenoxy)propylamine with phthalic anhydride under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Sodium methoxide or other strong nucleophiles.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-[3-(3-Amino-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-[3-(3-Carboxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitrophenoxy group can interact with biological receptors, potentially modulating their activity. The isoindole moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(3-Methyl-2-aminophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar structure but with an amino group instead of a nitro group.
2-[3-(3-Methyl-2-carboxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar structure but with a carboxylic acid group instead of a nitro group.
Uniqueness
2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the nitrophenoxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
848589-70-8 |
|---|---|
Molekularformel |
C18H16N2O5 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
2-[3-(3-methyl-2-nitrophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-12-6-4-9-15(16(12)20(23)24)25-11-5-10-19-17(21)13-7-2-3-8-14(13)18(19)22/h2-4,6-9H,5,10-11H2,1H3 |
InChI-Schlüssel |
IFBGCDULLPRQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)

![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)






![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
